molecular formula C16H17N3O4 B2659494 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea CAS No. 881989-06-6

1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea

Cat. No.: B2659494
CAS No.: 881989-06-6
M. Wt: 315.329
InChI Key: PUDYGJOZRXWWGR-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea is a diaryl urea derivative featuring a 4-methoxyphenethyl group linked to a 3-nitrophenyl moiety via a urea bridge. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and ion channel modulators .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-23-15-7-5-12(6-8-15)9-10-17-16(20)18-13-3-2-4-14(11-13)19(21)22/h2-8,11H,9-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDYGJOZRXWWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325962
Record name 1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

881989-06-6
Record name 1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea typically involves the reaction of 4-methoxyphenethylamine with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-methoxyphenethylamine by the reduction of 4-methoxyphenylacetonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Step 2: Reaction of 4-methoxyphenethylamine with 3-nitrophenyl isocyanate in an inert solvent such as dichloromethane (DCM) at room temperature to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 1-[2-(4-Hydroxyphenyl)ethyl]-3-(3-nitrophenyl)urea.

    Reduction: 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-aminophenyl)urea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Evaluation

1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea has been evaluated for various biological activities, including:

  • Antimalarial Activity : Research indicates that urea derivatives exhibit significant antimalarial properties. For instance, structural modifications in urea compounds have been shown to enhance their efficacy against Plasmodium falciparum, with some derivatives achieving low micromolar inhibitory concentrations .
  • Inhibition of Enzymes : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1). These compounds demonstrated varying degrees of inhibition based on their substituents, indicating a structure-activity relationship that can be exploited for drug design .
  • Neuronal Nitric Oxide Synthase Inhibition : Urea derivatives have also been identified as inhibitors of neuronal nitric oxide synthase, which plays a crucial role in neurodegenerative diseases. The presence of specific functional groups can enhance the selectivity and potency of these compounds .

Antimalarial Activity Assessment

A study involving the synthesis and evaluation of phenylurea derivatives demonstrated that certain modifications led to enhanced antimalarial activity against Plasmodium falciparum. The best-performing compound exhibited an IC50 value of 0.47 μM, highlighting the potential of urea derivatives in antimalarial drug development .

Enzyme Inhibition Studies

In a comparative analysis of various substituted phenyl ureas, it was found that para-substituted derivatives showed significantly higher inhibitory activity against IDO1 compared to ortho or meta substitutions. This finding underscores the importance of molecular structure in determining biological activity .

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntimalarial0.47
Phenyl Urea Derivative AIDO1 Inhibition0.049
Phenyl Urea Derivative BnNOS Inhibition<100

Table 2: Structure-Activity Relationships

Substituent PositionActivity LevelRemarks
ParaHighStrong IDO1 inhibition
OrthoLowMinimal activity observed
MetaModerateIntermediate inhibition

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and nitro groups can influence its binding affinity and specificity towards these targets. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 4-methoxyphenethyl and 3-nitrophenyl groups distinguish it from related ureas. Below is a comparative analysis of structural analogs:

Table 1: Structural and Functional Comparison of Selected Urea Derivatives
Compound Name (Reference) Aryl Group 1 Aryl Group 2/Modification Key Features
Target Compound (Hypothetical) 4-Methoxyphenethyl 3-Nitrophenyl Flexible ethyl linker; electron-donating (methoxy) and withdrawing (nitro).
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea 4-Methoxyphenyl 1H-Pyrrole-2-carbonyl phenyl Rigid pyrrole-carbonyl group; confirmed via spectroscopy.
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea 4-Methoxyphenyl 2-Nitrophenyl oxirane Epoxide ring introduces steric constraints; nitro at ortho position.
1-(3-Fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea 3-Fluorophenyl 2-Methyl-4-nitrophenyl Fluorine (electron-withdrawing) and methyl (steric bulk) alter solubility.
1-(4-Chloro-2-nitrophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea 4-Chloro-2-nitrophenyl 2-Chloro-5-(trifluoromethyl)phenyl Halogens and trifluoromethyl enhance lipophilicity.
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea 4-Methoxyphenyl (E)-2-(4-chlorophenyl)ethenyl Conjugated double bond increases rigidity and π-π stacking potential.

Key Observations :

  • Linker Flexibility : The ethyl linker in the target compound offers conformational flexibility, contrasting with rigid linkers like the ethenyl group in or pyrrole-carbonyl in . Flexible linkers may improve bioavailability by enabling optimal spatial orientation.
  • Electronic Effects : The 4-methoxy group (electron-donating) and 3-nitro group (electron-withdrawing) create a polarized electronic profile, which could influence dipole-dipole interactions in biological targets.

Insights :

  • The one-step triphosgene method (72% yield, ) is efficient for ureas with aromatic amines, suggesting applicability to the target compound.
  • Electrochemical synthesis (e.g., ) offers eco-friendly alternatives but may require optimization for nitro-group stability.

Biological Activity

Overview

1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea is a synthetic organic compound categorized as a urea derivative. It features a methoxyphenyl group and a nitrophenyl group, which contribute to its potential biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound's unique arrangement of functional groups allows it to interact with biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The methoxy and nitro groups enhance its binding affinity to these targets, potentially leading to the inhibition of enzymatic activity or modulation of receptor functions. For example, it may inhibit enzymes by occupying their active sites, thereby obstructing substrate access and catalytic reactions.

Biological Evaluations

Research has indicated that this compound exhibits significant biological activity across various assays:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is enhanced by the presence of the nitro group, which is crucial for generating reactive species that disrupt microbial integrity .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been observed to activate caspase-3 pathways in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
  • Antifungal Activity : Preliminary evaluations indicate that the compound may also exhibit antifungal properties, although further studies are needed to quantify its effectiveness against specific fungal pathogens.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of urea derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value of approximately 10 μM, highlighting its potency in inhibiting cell proliferation compared to control compounds .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of antimicrobial activity revealed that this compound had a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus epidermidis, which is comparable to established antibiotics like chloramphenicol. The presence of the nitro group was found essential for maintaining its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Comparative studies with similar urea derivatives have shown that:

  • Substitution at the para position with different functional groups can alter binding affinity and biological activity.
  • The introduction of halogen atoms has been noted to enhance antimicrobial properties significantly.
Compound VariationIC50 (µM)MIC (µg/mL)Activity Type
Base Compound1064Anticancer/Antimicrobial
Hydroxyl Substituted1580Reduced Efficacy
Amino Substituted1270Enhanced Activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : The compound is typically synthesized via urea-forming reactions between substituted isocyanates and amines. A common approach involves reacting 3-nitrophenyl isocyanate with 2-(4-methoxyphenyl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . For higher yields, triphosgene can replace traditional isocyanates in a two-step protocol: (1) generating the isocyanate in situ from the amine precursor and (2) coupling with the nitro-substituted aniline . Key considerations include solvent polarity (to stabilize intermediates), stoichiometric ratios (to minimize side products), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound, and how should researchers interpret key spectral data?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the urea linkage and substituent positions. For example, the urea NH protons typically appear as broad singlets near δ 8–9 ppm in ¹H NMR . Fourier-Transform Infrared (FT-IR) spectroscopy identifies the carbonyl stretch (C=O) at ~1640–1680 cm⁻¹. Single-crystal X-ray diffraction (XRD) provides definitive confirmation of molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding patterns in the crystal lattice . Mass spectrometry (MS) validates the molecular ion peak and fragmentation pathways.

Advanced Research Questions

Q. How can computational chemistry methods, such as DFT calculations, be integrated with experimental data to elucidate the electronic structure and reactivity of this urea derivative?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model the compound’s electronic properties, including frontier molecular orbitals (FMOs) to predict reactivity sites. For instance, the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Potential Energy Surface (PES) scans assess conformational stability, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic regions . These models should be validated against experimental XRD data (e.g., bond lengths and angles) and spectroscopic results (e.g., NMR chemical shifts) .

Q. What experimental strategies are recommended for resolving discrepancies in reported biological activities of structurally similar urea derivatives, particularly in anticancer assays?

  • Answer : Discrepancies may arise from variations in cell lines, assay protocols, or purity. To address this:

  • Orthogonal Validation : Use multiple assays (e.g., MTT, apoptosis markers, clonogenic survival) across independent labs.
  • Dose-Response Curves : Establish IC₅₀ values with rigorous statistical analysis (e.g., nonlinear regression).
  • Structural Analogues : Compare activities of derivatives (e.g., 3-nitrophenyl vs. 4-methoxyphenyl substitutions) to identify pharmacophores .
  • Target Engagement Studies : Employ molecular docking or surface plasmon resonance (SPR) to verify binding to hypothesized targets (e.g., kinases or tubulin) .

Q. What advanced reaction engineering approaches (e.g., flow chemistry or catalytic systems) could improve the scalability of multi-step syntheses involving sensitive functional groups like the 3-nitrophenyl moiety?

  • Answer :

  • Flow Chemistry : Continuous flow systems minimize decomposition of nitro groups by reducing reaction time and improving heat transfer. For example, segmented flow reactors can stabilize intermediates .
  • Heterogeneous Catalysis : Use immobilized catalysts (e.g., polymer-supported bases) to simplify purification and reduce waste .
  • Microwave-Assisted Synthesis : Enhances coupling reaction rates while maintaining selectivity for the urea bond .

Methodological Frameworks

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound’s antimicrobial properties?

  • Answer :

  • Variable Selection : Systematically modify substituents (e.g., methoxy position, nitro group replacement).
  • Biological Testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .
  • Computational SAR : Apply QSAR (Quantitative SAR) models to correlate electronic parameters (e.g., Hammett constants) with bioactivity .

Q. What theoretical frameworks guide the analysis of this compound’s role in non-covalent interactions (e.g., hydrogen bonding) within supramolecular assemblies?

  • Answer :

  • Crystal Engineering Principles : Analyze XRD data to identify recurring motifs (e.g., R₂²(8) hydrogen-bonded dimers) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O, π-π stacking) using software like CrystalExplorer .
  • Thermodynamic Models : Apply lattice energy calculations to predict stability of polymorphs .

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